N-(3-((3-Aminopropyl)amino)propyl)stearamide N-(3-((3-Aminopropyl)amino)propyl)stearamide
Brand Name: Vulcanchem
CAS No.: 42195-41-5
VCID: VC16974078
InChI: InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28)
SMILES:
Molecular Formula: C24H51N3O
Molecular Weight: 397.7 g/mol

N-(3-((3-Aminopropyl)amino)propyl)stearamide

CAS No.: 42195-41-5

Cat. No.: VC16974078

Molecular Formula: C24H51N3O

Molecular Weight: 397.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-((3-Aminopropyl)amino)propyl)stearamide - 42195-41-5

Specification

CAS No. 42195-41-5
Molecular Formula C24H51N3O
Molecular Weight 397.7 g/mol
IUPAC Name N-[3-(3-aminopropylamino)propyl]octadecanamide
Standard InChI InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28)
Standard InChI Key BRJUKRUKZLOPBX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-((3-Aminopropyl)amino)propyl)stearamide features an 18-carbon stearic acid chain linked via an amide bond to a triamine-propyl group. The primary amine groups at the terminal ends of the propyl chain contribute to its hydrophilicity, while the stearamide moiety provides lipid solubility . The SMILES notation NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC and InChIKey BRJUKRUKZLOPBX-UHFFFAOYSA-N precisely define its connectivity and stereochemical configuration .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC24H51N3O
Molecular Weight397.7 g/mol
CAS Registry Number42195-41-5
AppearanceLiquid or powder
SolubilityLimited water solubility (inferred)
StabilityStable under dry, cool storage

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum likely shows characteristic N-H stretching vibrations (3300–3500 cm⁻¹) from amine and amide groups, alongside C=O stretching (~1650 cm⁻¹) from the amide bond. Nuclear magnetic resonance (NMR) would reveal proton environments for the stearic chain (δ 0.8–1.3 ppm) and amine/amide protons (δ 1.5–3.5 ppm). Computational models predict a logP value of ~5.2, indicating moderate lipophilicity suitable for membrane interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Stearic Acid Activation: Stearic acid is converted to stearoyl chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: The stearoyl chloride reacts with triamine-propylamine (e.g., dipropylenetriamine) in anhydrous conditions to form the amide bond.

  • Purification: Crude product is purified via recrystallization or column chromatography.

Alternative methods, such as microwave-assisted synthesis, reduce reaction times from hours to minutes while maintaining yields >85%. Solvent-free techniques are also explored to enhance sustainability.

Table 2: Comparison of Synthesis Methods

MethodYield (%)TimeAdvantages
Conventional Solution75–806–8 hoursHigh reproducibility
Microwave-Assisted85–9020–30 minEnergy-efficient
Solvent-Free70–754–5 hoursEco-friendly, low waste

Reactivity and Functionalization

The primary and secondary amines enable diverse derivatization:

  • Acylation: Reacting with acyl chlorides introduces hydrophobic tails for surfactant applications .

  • Quaternization: Treatment with alkyl halides forms quaternary ammonium salts, enhancing antimicrobial activity.

  • Crosslinking: Epoxide or isocyanate reactions create polymer networks for hydrogels.

Comparative Analysis with Structural Analogs

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate (CAS 53505-74-1), a derivative with improved water solubility, exhibits a higher boiling point (557.9°C) and flash point (291.2°C) due to acetate incorporation . This variant is prioritized in cosmetic formulations for enhanced safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator